N-benzylsulfanylcarbonyl-glycine
Description
N-Benzylsulfanylcarbonyl-glycine is a glycine derivative featuring a benzylsulfanylcarbonyl (BSC) group attached to the glycine nitrogen. This modification introduces a sulfur atom within the benzyl substituent, distinguishing it from other benzyl-protected glycines (e.g., N-benzyloxycarbonyl-glycine). The BSC group may influence the compound’s electronic properties, solubility, and reactivity, making it relevant in peptide synthesis or medicinal chemistry.
Properties
CAS No. |
69932-90-7 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(benzylsulfanylcarbonylamino)acetic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) |
InChI Key |
ANDUHGSMLJPLHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonyl-Containing Glycine Derivatives
N-(3-Nitrophenyl)-N-(Phenylsulfonyl)glycine ()
- Structure : Features a phenylsulfonyl group and a nitro-substituted phenyl ring on the glycine nitrogen.
- Properties : The electron-withdrawing nitro group enhances acidity (pKa ~3–4) and reduces solubility in polar solvents.
- Applications : Sulfonamide derivatives are often used as enzyme inhibitors due to their structural mimicry of carboxylate groups .
N-[(3-Carboxyphenyl)-sulfonyl]glycine ()
- Structure : Contains a sulfonyl group linked to a carboxyphenyl substituent.
- Properties : The carboxylic acid moiety increases water solubility compared to purely aromatic sulfonamides. Molecular weight: 259.24 g/mol.
- Synthesis : Prepared via sulfonation of glycine using 3-carboxybenzenesulfonyl chloride .
Comparison with N-Benzylsulfanylcarbonyl-Glycine :
- The BSC group’s sulfur atom may confer greater nucleophilicity compared to sulfonyl derivatives.
- Sulfonyl glycines generally exhibit higher metabolic stability but lower membrane permeability than thioether-containing analogs.
Comparison with this compound :
- BSC derivatives may offer enhanced resistance to enzymatic degradation due to the thioether linkage.
Comparison with this compound :
- The Z group is more labile under acidic conditions compared to the BSC group.
- BSC derivatives may exhibit greater stability in biological systems due to sulfur’s electron-donating effects.
Methylsulfonyl-Substituted Glycine Derivatives
N-Methyl-N-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]glycine ()
- Structure : Methylsulfonyl group integrated into a benzothiazole ring.
- Properties : Molecular weight 308.35 g/mol; likely low water solubility due to the hydrophobic benzothiazole moiety.
- Applications: Potential use in kinase inhibition or as a fluorescent probe .
Comparison with this compound :
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | pKa (Carboxylic Acid) | Key Functional Group |
|---|---|---|---|---|
| This compound* | ~225 (estimated) | Moderate (DMF) | ~4.2 (estimated) | Benzylsulfanylcarbonyl |
| N-Benzyloxycarbonylglycine | 209.20 | 0.1 g/mL (MeOH) | 3.98 | Benzyloxycarbonyl (Z) |
| N-(3-Nitrophenyl)-N-(PhSO₂)glycine | 350.33 | Low (water) | ~3.5 | Phenylsulfonyl, nitro |
| N-Benzoylglycylglycine | 236.23 | Soluble (DMF) | ~4.5 | Benzoyl |
*Estimated based on analogous compounds.
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